Cas no 2248666-06-8 ((5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride)

(5S)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a chiral pyrrolidinone derivative with significant utility in pharmaceutical and organic synthesis. The compound features a stereospecific (5S) configuration, ensuring high enantiopurity for applications requiring precise chiral control. Its aminomethyl group, protonated as a hydrochloride salt, enhances solubility and stability, facilitating handling and storage. This intermediate is particularly valuable in the synthesis of bioactive molecules, including peptidomimetics and heterocyclic compounds, due to its rigid pyrrolidinone scaffold. The hydrochloride form also improves reactivity in amide bond formations and other coupling reactions. Its well-defined structure and consistent purity make it a reliable choice for research and industrial-scale processes.
(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride structure
2248666-06-8 structure
商品名:(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride
CAS番号:2248666-06-8
MF:C5H11ClN2O
メガワット:150.6066
MDL:MFCD26954831
CID:4755982
PubChem ID:86767658

(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride 化学的及び物理的性質

名前と識別子

    • (S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride
    • (S)-5-Aminomethyl-pyrrolidin-2-one hydrochloride
    • (5S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride
    • (5S)-5-(aminomethyl)pyrrolidin-2-one HCl
    • (5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride
    • YPD66606
    • P18547
    • A929967
    • (S)-5-(Aminomethyl)-2-pyrrolidinone Hydrochloride
    • EN300-297937
    • MFCD26954831
    • SCHEMBL20540318
    • 2248666-06-8
    • BS-43256
    • (S)-5-(aminomethyl)pyrrolidin-2-onehydrochloride
    • CS-0144990
    • MDL: MFCD26954831
    • インチ: 1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1
    • InChIKey: UJBDBOYWHDPFLK-WCCKRBBISA-N
    • ほほえんだ: Cl[H].O=C1C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])N([H])[H])N1[H]
    • InChIキー: UJBDBOYWHDPFLK-WCCKRBBISA-N

計算された属性

  • せいみつぶんしりょう: 150.0559907g/mol
  • どういたいしつりょう: 150.0559907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 103
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1

(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB545853-5g
(5S)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride; .
2248666-06-8
5g
€309.90 2025-02-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBP08052-1-10G
(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride
2248666-06-8 97%
10g
¥ 5,253.00 2023-03-16
eNovation Chemicals LLC
Y1123645-5g
(S)-5-Aminomethyl-pyrrolidin-2-one hydrochloride
2248666-06-8 95%
5g
$2230 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0539S-50mg
(S)-5-Aminomethyl-pyrrolidin-2-one hydrochloride
2248666-06-8 96%
50mg
¥918.11 2025-01-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBP08052-1-100G
(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride
2248666-06-8 97%
100g
¥ 26,961.00 2023-03-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBP08052-1-250G
(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride
2248666-06-8 97%
250g
¥ 53,922.00 2023-03-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBP08052-1-5G
(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride
2248666-06-8 97%
5g
¥ 3,135.00 2023-03-16
abcr
AB545853-5 g
(5S)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride; .
2248666-06-8
5g
€850.50 2023-06-14
eNovation Chemicals LLC
Y1123645-100mg
(S)-5-Aminomethyl-pyrrolidin-2-one hydrochloride
2248666-06-8 95%
100mg
$185 2024-07-28
eNovation Chemicals LLC
Y1123645-250mg
(S)-5-Aminomethyl-pyrrolidin-2-one hydrochloride
2248666-06-8 95%
250mg
$240 2024-07-28

(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride 関連文献

(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochlorideに関する追加情報

Compound CAS No 224866-06-8: (5S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride

The compound with CAS No 224866-06-8, commonly referred to as (5S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a pyrrolidinone ring, a five-membered lactam, with an (S)-configured aminomethyl group attached at the 5-position. The hydrochloride salt form indicates that the compound exists in its protonated form, which is often preferred for stability and solubility in pharmaceutical formulations.

Recent studies have highlighted the importance of (5S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride in various therapeutic areas. For instance, researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with potential neuroprotective properties. The compound's ability to modulate key cellular pathways makes it a valuable intermediate in drug discovery programs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease.

The synthesis of (5S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride involves a multi-step process that typically begins with the preparation of the corresponding pyrrolidinone derivative. Advanced techniques such as asymmetric catalysis have been employed to achieve high enantiomeric excess, ensuring the production of the desired (S)-enantiomer. This approach not only enhances the efficiency of the synthesis but also aligns with green chemistry principles by minimizing waste and reducing environmental impact.

In terms of biological activity, (5S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride has demonstrated promising results in preclinical studies. For example, it has been shown to inhibit certain enzymes associated with neurodegenerative processes, thereby offering potential therapeutic benefits. Additionally, its structural versatility allows for further functionalization, enabling researchers to explore its application in other therapeutic areas such as oncology and infectious diseases.

From an analytical perspective, the characterization of this compound relies on advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide critical insights into the compound's purity, stereochemistry, and stability under various conditions. Furthermore, computational modeling has been utilized to predict the compound's pharmacokinetic properties, which are essential for determining its suitability as a drug candidate.

Looking ahead, the continued exploration of (5S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride is expected to yield further breakthroughs in medicinal chemistry. Its unique combination of structural features and biological activity positions it as a key player in the development of innovative therapeutic agents. As research progresses, this compound will undoubtedly play a pivotal role in advancing our understanding of complex biological systems and paving the way for novel treatment options.

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Amadis Chemical Company Limited
(CAS:2248666-06-8)(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride
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